molecular formula C10H21NO2 B14136207 Methyl (2R)-2-aminononanoate CAS No. 78342-51-5

Methyl (2R)-2-aminononanoate

Katalognummer: B14136207
CAS-Nummer: 78342-51-5
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: XCEHSTDRCVKULW-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R)-2-aminononanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group attached to the second carbon of a nonanoic acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-aminononanoate typically involves the esterification of (2R)-2-aminononanoic acid. One common method is the reaction of (2R)-2-aminononanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (2R)-2-aminononanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-aminononanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of Methyl (2R)-2-aminononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    Methyl (2R)-2-aminodecanoate: Similar structure but with a longer carbon chain.

    Ethyl (2R)-2-aminononanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2S)-2-aminononanoate: Similar structure but with a different stereochemistry.

Uniqueness: Methyl (2R)-2-aminononanoate is unique due to its specific stereochemistry and the presence of both an amino group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

78342-51-5

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

methyl (2R)-2-aminononanoate

InChI

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

XCEHSTDRCVKULW-SECBINFHSA-N

Isomerische SMILES

CCCCCCC[C@H](C(=O)OC)N

Kanonische SMILES

CCCCCCCC(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.